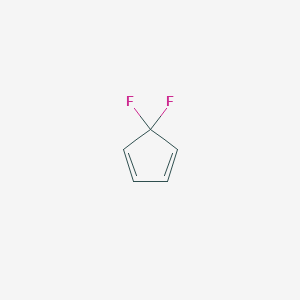
Propyl 3-hydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound is derived from propanoic acid and propanol, with the molecular formula C6H12O3. It is a colorless liquid with a fruity odor, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 3-hydroxy-2-methylpropanoate can be synthesized through the esterification of 3-hydroxy-2-methylpropanoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous reactors to optimize the yield and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and yield of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 3-oxo-2-methylpropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, propyl 3-hydroxy-2-methylpropanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Propyl 3-oxo-2-methylpropanoate.
Reduction: Propyl 3-hydroxy-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 3-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The ester is used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of propyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Propyl 3-hydroxy-2-methylpropanoate can be compared with other similar esters, such as:
Methyl 3-hydroxy-2-methylpropanoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-hydroxy-2-methylpropanoate: Similar structure but with an ethyl group instead of a propyl group.
Butyl 3-hydroxy-2-methylpropanoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
184708-97-2 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
propyl 3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-10-7(9)6(2)5-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
QTCIKZMNHIDAQM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butyn-2-ol, 2-methyl-4-[5-(1-methyl-2-pyrrolidinyl)-3-pyridinyl]-](/img/structure/B12556309.png)
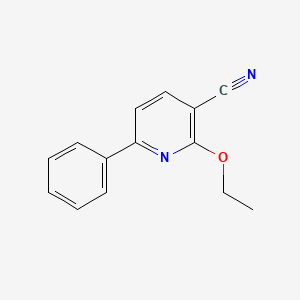
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,4,5-tris(dodecyloxy)benzene]](/img/structure/B12556325.png)

![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
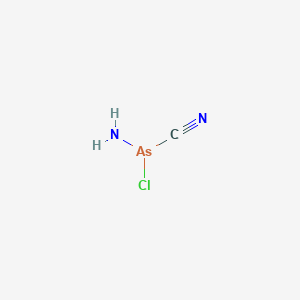
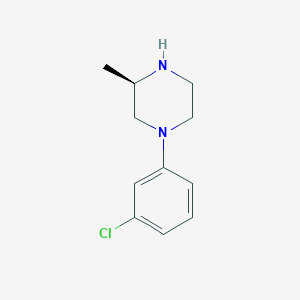

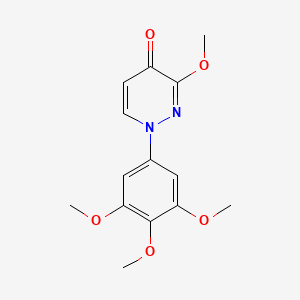
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![(E)-1-{4-[(2-Chlorophenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B12556369.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
